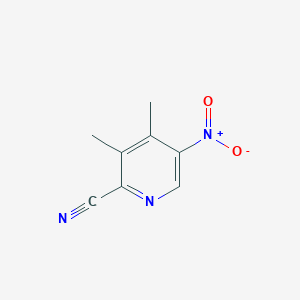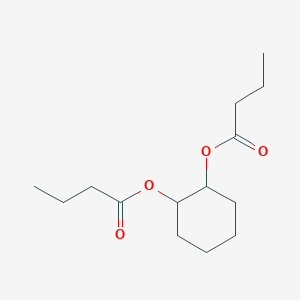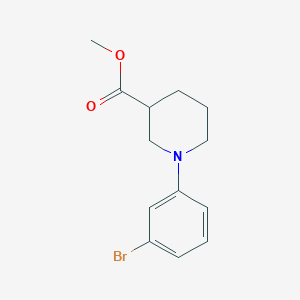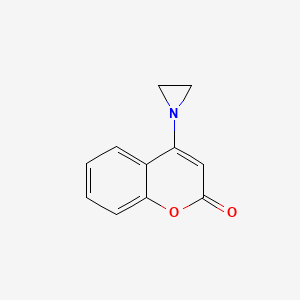
1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- is a complex organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable aldehyde or ketone with a diamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated aromatic compound as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or aminated derivatives
科学研究应用
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-HYDROXYPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-CHLOROPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-FLUOROPHENYL)-
Uniqueness
The uniqueness of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
76734-05-9 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c1-11-8-12(2)20-18(19-11)21-16(22)9-14(10-17(21)23)13-4-6-15(24-3)7-5-13/h4-8,14H,9-10H2,1-3H3 |
InChI 键 |
DLQACNNCFHWARP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


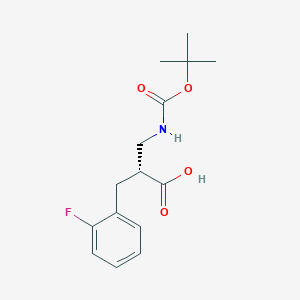
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
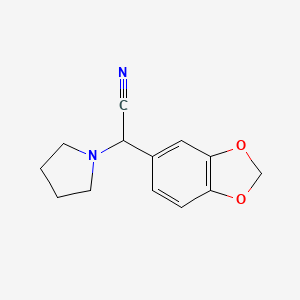
![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
